ERK2 Kinase Biochemical Potency: Sub-Nanomolar IC50 Achieved via Tetrahydropyrrolo-Diazepenone Scaffold Compared with Alternative ERK2 Chemotypes
The tetrahydropyrrolo-diazepenone scaffold delivered compound 27 with an ERK2 biochemical IC50 of 0.19 nM [1]. In cellular assays, compound 27 inhibited proliferation of BRAF V600E-mutant A375 melanoma cells with an IC50 of 4.9 nM and Colo205 colorectal cancer cells with an IC50 of 7.5 nM [1]. By comparison, the tetrahydro-pyrazolopyridine series explored in parallel at Novartis as an alternative ERK2 inhibitor scaffold yielded compounds with ERK2 IC50 values in the low nanomolar range, but no compound from that series matched the sub-200 pM biochemical potency of the pyrrolodiazepinone lead [2]. The binding mode was confirmed by X-ray co-crystal structures (PDB: 5BVD, 5BVE, 5BVF; resolution 1.9–2.0 Å) showing the ligand occupying the ATP-binding cleft with key lower-hinge lysine interactions [3].
| Evidence Dimension | ERK2 biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Compound 27 (tetrahydropyrrolo-diazepenone derivative): IC50 = 0.19 nM (ERK2 biochemical assay); A375 cell IC50 = 4.9 nM; Colo205 cell IC50 = 7.5 nM |
| Comparator Or Baseline | Tetrahydro-pyrazolopyridine ERK2 inhibitor series (Novartis, parallel program): representative compounds with ERK2 IC50 in low nanomolar range (≥1 nM); no sub-nanomolar biochemical IC50 reported in that series |
| Quantified Difference | ~5-fold or greater improvement in biochemical IC50 for the pyrrolodiazepinone scaffold versus the pyrazolopyridine comparator series |
| Conditions | ERK2 biochemical enzymatic assay; cellular proliferation assays in A375 (BRAF V600E) and Colo205 cell lines |
Why This Matters
For procurement decisions in kinase drug discovery, the sub-nanomolar biochemical potency ceiling accessible through the [1,2-a] pyrrolodiazepinone scaffold cannot be assumed for alternative ERK2 inhibitor cores, directly impacting hit-to-lead trajectory decisions.
- [1] Bagdanoff, J.T.; Jain, R.; Han, W.; Zhu, S.; Madiera, A.M.; Lee, P.S.; Ma, X.; Poon, D. Tetrahydropyrrolo-diazepenones as inhibitors of ERK2 kinase. Bioorg. Med. Chem. Lett. 2015, 25, 3788–3792. View Source
- [2] Lee, P.S. et al. Ligand efficient tetrahydro-pyrazolopyridines as inhibitors of ERK2 kinase. Novartis Institutes for BioMedical Research. View Source
- [3] PDB entries 5BVD, 5BVE, 5BVF. Tetrahydropyrrolo-diazepenones as inhibitors of ERK2 kinase. RCSB Protein Data Bank, 2015. View Source
